SEW06622

Beschreibung

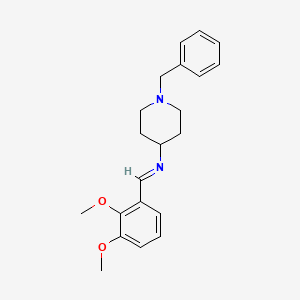

Eigenschaften

Molekularformel |

C21H26N2O2 |

|---|---|

Molekulargewicht |

338.4 g/mol |

IUPAC-Name |

N-(1-benzylpiperidin-4-yl)-1-(2,3-dimethoxyphenyl)methanimine |

InChI |

InChI=1S/C21H26N2O2/c1-24-20-10-6-9-18(21(20)25-2)15-22-19-11-13-23(14-12-19)16-17-7-4-3-5-8-17/h3-10,15,19H,11-14,16H2,1-2H3 |

InChI-Schlüssel |

GGLDJGOCUBPSEY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1OC)C=NC2CCN(CC2)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SEW2871, a Selective S1P1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SEW2871, a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document will delve into its molecular interactions, downstream signaling cascades, and its profound effects on lymphocyte trafficking. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.

Core Mechanism of Action: S1P1 Agonism and Lymphocyte Sequestration

SEW2871 is a synthetic small molecule that functions as a selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of lymphocytes and endothelial cells.[1][2] The primary and most well-documented physiological effect of SEW2871 is the induction of lymphopenia, a reduction in the number of circulating lymphocytes in the bloodstream.[1]

This effect is not due to lymphocyte depletion but rather a reversible sequestration of these immune cells within secondary lymphoid organs such as lymph nodes.[1] In the physiological state, the egress of lymphocytes from lymphoid tissues is guided by a concentration gradient of the endogenous S1P ligand. By binding to and activating the S1P1 receptor on lymphocytes, SEW2871 functionally antagonizes this natural egress process, effectively trapping the lymphocytes and preventing their recirculation.

Quantitative Data Summary

The potency and selectivity of SEW2871 have been characterized in various in vitro assays. The following table summarizes the key quantitative data available for SEW2871.

| Parameter | Value | Receptor Subtype(s) | Assay Type | Reference(s) |

| EC50 | 13 nM | S1P1 | Not Specified | [3] |

| EC50 | 13.8 nM | S1P1 | Not Specified | [1] |

| Selectivity | No activation at concentrations up to 10 µM | S1P2, S1P3, S1P4, S1P5 | Not Specified |

Signaling Pathways

Upon binding of SEW2871, the S1P1 receptor, which is primarily coupled to the Gi family of G proteins, initiates a cascade of intracellular signaling events.[4] This leads to the activation of several key downstream pathways, including the Extracellular signal-regulated kinase (ERK), Protein kinase B (Akt), and the Ras-related C3 botulinum toxin substrate 1 (Rac) pathways.[1] These signaling cascades are integral to the cellular responses induced by S1P1 activation, including cell survival and migration. Furthermore, agonist binding induces the internalization and subsequent recycling of the S1P1 receptor.[1]

Experimental Protocols

In Vitro Efficacy: FLIPR Calcium Flux Assay

The initial identification of SEW2871 as a selective S1P1 agonist was performed using a high-throughput screening method involving a fluorescent imaging plate reader (FLIPR) to measure calcium flux.[2]

Principle: S1P1 receptor activation, like many GPCRs, can lead to a transient increase in intracellular calcium concentration. This change can be detected using calcium-sensitive fluorescent dyes.

Methodology:

-

Cell Culture: CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells stably expressing the human S1P1 receptor are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

-

Compound Addition: The microplate is placed in the FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of SEW2871 at various concentrations.

-

Signal Detection: The FLIPR instrument monitors the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

-

Data Analysis: The peak fluorescence response is measured and plotted against the concentration of SEW2871 to determine the EC50 value.

In Vivo Efficacy: Murine Lymphopenia Assay

The hallmark in vivo effect of SEW2871, lymphopenia, can be assessed in a murine model.

Principle: Administration of an S1P1 agonist will cause the sequestration of lymphocytes in secondary lymphoid organs, leading to a measurable decrease in the number of lymphocytes in peripheral blood.

Methodology:

-

Animal Model: C57BL/6 or other suitable mouse strains are used.

-

Compound Administration: SEW2871 is typically formulated in a vehicle such as 20% hydroxypropyl-β-cyclodextrin and administered orally via gavage at a specific dose (e.g., 1-10 mg/kg).

-

Blood Collection: At various time points post-administration (e.g., 4, 8, 12, 24 hours), blood samples are collected from the mice via tail vein or cardiac puncture.

-

Lymphocyte Counting: The blood samples are analyzed using an automated hematology analyzer to determine the total white blood cell count and a differential count to specifically quantify the number of lymphocytes.

-

Data Analysis: The lymphocyte counts in the SEW2871-treated group are compared to those of a vehicle-treated control group to determine the extent and duration of lymphopenia.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: S1P1 Receptor Selectivity Profile of SEW2871

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sphingosine-1-phosphate receptor 1 (S1P1) selectivity profile of the agonist SEW2871. The initial query for "SEW06622" did not yield specific results; however, the closely related and well-documented S1P1 agonist, SEW2871, is detailed herein. This document compiles quantitative binding and functional data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Compound Profile: SEW2871

SEW2871 is a potent and highly selective agonist for the S1P1 receptor.[1] Unlike the endogenous ligand sphingosine-1-phosphate (S1P), SEW2871 is a synthetic small molecule with a distinct chemical structure. Its selectivity for S1P1 over other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5) makes it a valuable tool for elucidating the specific physiological roles of S1P1 signaling and a lead compound for the development of targeted therapeutics.

Quantitative Selectivity Profile

The selectivity of SEW2871 is demonstrated through its differential binding affinity and functional potency across the five S1P receptor subtypes. The available data are summarized in the tables below.

Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

| Receptor Subtype | Ligand | Ki (nM) | Assay Type | Cell Line | Reference |

| S1P1 | SEW2871 | 18 | Radioligand Binding | CHO | [2] |

| S1P2 | SEW2871 | >10,000 | Not explicitly reported | - | - |

| S1P3 | SEW2871 | >10,000 | Not explicitly reported | - | - |

| S1P4 | SEW2871 | >10,000 | Not explicitly reported | - | - |

| S1P5 | SEW2871 | >10,000 | Not explicitly reported | - | - |

Functional Potency

Functional potency measures the concentration of a ligand required to elicit a specific biological response. It is often expressed as the half-maximal effective concentration (EC50), with lower values indicating greater potency.

| Receptor Subtype | Ligand | EC50 (nM) | Assay Type | Cell Line | Reference |

| Human S1P1 | SEW2871 | 13 ± 8.58 | [35S]GTPγS Binding | CHO | [3] |

| Murine S1P1 | SEW2871 | 20.7 | [35S]GTPγS Binding | CHO | |

| Human S1P2 | SEW2871 | >10,000 | [35S]GTPγS Binding | CHO | [1] |

| Human S1P3 | SEW2871 | >10,000 | [35S]GTPγS Binding | CHO | [1] |

| Human S1P4 | SEW2871 | >10,000 | [35S]GTPγS Binding | CHO | [1] |

| Human S1P5 | SEW2871 | >10,000 | [35S]GTPγS Binding | CHO | [1] |

Signaling Pathways and Experimental Workflows

SEW2871-Mediated S1P1 Signaling Pathway

Activation of the S1P1 receptor by SEW2871 initiates a cascade of intracellular signaling events. S1P1 is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits, which then modulate the activity of various downstream effectors, including the Ras-ERK and PI3K-Akt pathways, as well as Rac activation.

Figure 1. SEW2871-mediated S1P1 signaling cascade.

Experimental Workflow: [35S]GTPγS Binding Assay

The [35S]GTPγS binding assay is a functional assay used to measure the activation of G protein-coupled receptors (GPCRs). It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of a G protein upon receptor activation by an agonist.

Figure 2. Workflow for a typical [35S]GTPγS binding assay.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing SEW2871, particularly Sanna et al., 2004.

Cell Culture and Membrane Preparation

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably or transiently expressing human or murine S1P1, S1P2, S1P3, S1P4, or S1P5 receptors were used.

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and for stable cell lines, a selection agent (e.g., G418).

-

Membrane Preparation:

-

Cells were grown to confluency, harvested, and washed with phosphate-buffered saline (PBS).

-

The cell pellet was resuspended in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Cells were homogenized using a Dounce homogenizer or subjected to nitrogen cavitation.

-

The homogenate was centrifuged at a low speed (e.g., 500 x g) to remove nuclei and intact cells.

-

The supernatant was then ultracentrifuged at a high speed (e.g., 45,000 x g) to pellet the membranes.

-

The membrane pellet was resuspended in a storage buffer containing glycerol and stored at -80°C until use.

-

[35S]GTPγS Binding Assay

-

Assay Buffer: A typical assay buffer consists of 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, and 1 mM dithiothreitol.

-

Procedure:

-

Cell membranes (typically 5-20 µg of protein) were pre-incubated with GDP (e.g., 10 µM) in the assay buffer on ice.

-

Serial dilutions of SEW2871 or the vehicle control were added to the membranes.

-

The reaction was initiated by the addition of [35S]GTPγS (e.g., 0.1-0.5 nM).

-

The reaction mixture was incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

The reaction was terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters were washed with ice-cold buffer to remove unbound [35S]GTPγS.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: The specific binding was determined by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS) from total binding. Dose-response curves were generated, and EC50 values were calculated using non-linear regression analysis.

Calcium Mobilization Assay

-

Cell Preparation: CHO cells expressing the S1P receptors were plated in 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading:

-

The growth medium was removed, and the cells were washed with a Hanks' Balanced Salt Solution (HBSS) or similar buffer.

-

Cells were then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for approximately 60 minutes.

-

-

Assay Procedure:

-

After dye loading, the cells were washed to remove excess dye.

-

The plate was placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

A baseline fluorescence reading was taken.

-

Serial dilutions of SEW2871 were added to the wells, and the change in fluorescence intensity was monitored over time.

-

-

Data Analysis: The increase in intracellular calcium was measured as the change in fluorescence intensity. Dose-response curves were constructed, and EC50 values were determined.

Conclusion

SEW2871 is a highly selective S1P1 receptor agonist, demonstrating potent activation of S1P1 with negligible activity at S1P2, S1P3, S1P4, and S1P5 receptors at concentrations up to 10 µM. This robust selectivity profile, established through rigorous binding and functional assays, underscores its utility as a specific pharmacological tool for investigating S1P1-mediated biology and as a foundational molecule for the design of next-generation S1P1-targeted therapies. The detailed protocols provided in this guide offer a framework for the continued study and characterization of S1P1 receptor modulators.

References

Unraveling SEW06622: A Dual-Faceted Molecule in Drug Discovery

A comprehensive analysis of the discovery, development, and dual therapeutic potential of SEW06622, a compound identified as both a promising starting point for Alzheimer's disease therapeutics and a potent inducer of autophagy for combating bacterial infections.

Introduction

This compound has emerged as a molecule of significant interest in two distinct and critical areas of biomedical research: neurodegenerative disease and infectious disease. Initially identified through computational screening as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key target in Alzheimer's disease, it has also been characterized as a potent inducer of autophagy, demonstrating efficacy in clearing intracellular pathogens such as Salmonella. This technical guide provides an in-depth history of the discovery and development of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of the pertinent biological pathways.

Discovery as a BACE-1 Inhibitor for Alzheimer's Disease

This compound was first identified as a "hit" compound in a virtual screening campaign aimed at discovering novel inhibitors of BACE-1. This enzyme is a prime therapeutic target in Alzheimer's disease as it is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-β (Aβ) plaques, a hallmark of the disease. The N-benzylpiperidine core structure of this compound served as the foundation for the subsequent design and synthesis of a series of more potent multi-functional inhibitors targeting both acetylcholinesterase (AChE) and BACE-1.

Quantitative Data: BACE-1 Inhibition

While the primary literature detailing the initial virtual screening and comprehensive BACE-1 inhibitory profile of this compound is not extensively available in the public domain, its identification as a lead compound spurred further research. The most frequently cited quantitative measure of its activity is:

| Target | Activity | Value |

| BACE-1 | IC50 | 6.3 µM |

This moderate inhibitory activity marked this compound as a valuable starting point for medicinal chemistry efforts to develop more potent and selective BACE-1 inhibitors.

Signaling Pathway: BACE-1 in Amyloid-β Production

The following diagram illustrates the canonical amyloidogenic pathway and the role of BACE-1, the target of this compound in the context of Alzheimer's disease.

Development as an Autophagy Inducer for Salmonella Infection

In a separate line of investigation, this compound, referred to as D61 in this context, was identified in a chemical genetics screen for its ability to inhibit the survival of Salmonella enterica in macrophages. This effect was found to be mediated through the induction of autophagy, a cellular process for degrading and recycling cellular components, which can also be harnessed to clear intracellular pathogens.

Quantitative Data: Anti-Salmonella Activity

The study by Nagy et al. provided detailed quantitative data on the anti-bacterial activity of this compound (D61).

| Assay | Cell Line | Activity | Value |

| SAFIRE assay | RAW 264.7 macrophages | IC50 | 1.3 µM |

| Bacterial CFU reduction | Primary mouse macrophages | IC50 | 7.9 µM |

| In vivo bacterial load reduction | Mouse model | - | Significant reduction in spleen and liver |

Experimental Protocols: Salmonella Infection and Autophagy Assays

RAW 264.7 murine macrophages were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in a 5% CO2 atmosphere. For infection experiments, macrophages were seeded in multi-well plates and infected with Salmonella enterica serovar Typhimurium at a specified multiplicity of infection (MOI).

This high-throughput screening assay was used to identify compounds that reduce the intracellular bacterial load. RAW 264.7 macrophages were infected with Salmonella expressing a fluorescent reporter protein. Following treatment with the compounds, the fluorescence intensity was measured to quantify the bacterial load.

To determine the number of viable intracellular bacteria, infected macrophages were lysed with a solution of 1% Triton X-100 in phosphate-buffered saline (PBS). The resulting lysate was serially diluted and plated on Luria-Bertani (LB) agar plates. The plates were incubated overnight at 37°C, and the number of colonies was counted to determine the CFU per well.

BALB/c mice were infected intraperitoneally with a sublethal dose of Salmonella. This compound (D61) was administered to the mice, and at specified time points post-infection, the bacterial load in the spleen and liver was determined by homogenizing the organs and plating serial dilutions on LB agar to enumerate CFUs.

Signaling Pathway: Autophagy in Bacterial Clearance

The diagram below illustrates the process of xenophagy, a form of autophagy that targets intracellular pathogens like Salmonella, and the role of this compound (D61) in inducing this pathway.

Synthesis and Structure-Activity Relationship (SAR)

Structure-activity relationship studies based on the this compound scaffold have been a key focus of subsequent research, particularly in the context of developing multi-target ligands for Alzheimer's disease. These studies have explored modifications to both the N-benzyl and piperidine moieties to optimize inhibitory activity against both BACE-1 and AChE, as well as to improve pharmacokinetic properties such as blood-brain barrier permeability.

Conclusion

This compound stands as a fascinating example of a chemical scaffold with diverse biological activities. Its journey from a virtual screening hit for a neurodegenerative disease target to a validated lead for anti-infective therapy highlights the power of modern drug discovery approaches. While further development of this compound itself for either indication has not been publicly disclosed, the knowledge gained from its discovery and characterization continues to inform the design of new and improved therapeutic agents. The detailed experimental protocols and quantitative data presented here provide a valuable resource for researchers in the fields of Alzheimer's disease and infectious disease, offering insights into the methodologies used to identify and validate novel drug candidates.

SEW06622 Downstream Signaling Pathways: An In-depth Technical Guide

Disclaimer: Information regarding the specific compound SEW06622 is limited in publicly available scientific literature. This guide is based on the downstream signaling pathways of the closely related and well-characterized selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, SEW2871, and the established signaling cascades of the S1P1 receptor. It is presumed that this compound, as a selective S1P1 agonist, elicits similar cellular responses.

Introduction

This compound is a synthetic agonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR) with critical roles in regulating the immune, vascular, and nervous systems. As a selective S1P1 agonist, this compound is anticipated to modulate lymphocyte trafficking, endothelial barrier function, and other physiological processes by initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated upon this compound binding to the S1P1 receptor, intended for researchers, scientists, and drug development professionals.

Core Signaling Pathways

Activation of the S1P1 receptor by an agonist such as this compound primarily initiates signaling through the inhibitory G protein, Gαi. This engagement triggers a cascade of downstream events, most notably the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.

Gαi-Mediated Signaling

Upon agonist binding, the S1P1 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α subunit of the heterotrimeric G protein, Gαi. This leads to the dissociation of the Gαi-GTP subunit from the Gβγ dimer, both of which can then interact with and modulate the activity of various downstream effectors.

PI3K/Akt Signaling Pathway

The Gβγ subunit, liberated upon G protein activation, can directly activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger. PIP3 recruits pleckstrin homology (PH) domain-containing proteins, including Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and mTORC2.[1] Activated Akt proceeds to phosphorylate a multitude of downstream substrates, thereby regulating cell survival, proliferation, and metabolism.[2] Studies on the related compound SEW2871 have demonstrated its ability to activate the Akt signaling pathway.[3]

MAPK/ERK Signaling Pathway

The activation of the S1P1 receptor also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This can be initiated by both Gαi and Gβγ subunits through various intermediates, including Ras and Raf. The cascade involves the sequential phosphorylation and activation of Raf, MEK, and finally ERK (p44/p42 MAPK). Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, influencing gene expression related to cell proliferation, differentiation, and survival. The S1P1 agonist SEW2871 has been shown to induce ERK phosphorylation.[3][4]

Regulation of Lymphocyte Trafficking

A key physiological role of S1P1 receptor signaling is the regulation of lymphocyte egress from secondary lymphoid organs. S1P levels are high in the blood and lymph, creating a gradient that guides lymphocytes out of the lymph nodes where S1P levels are low. S1P1 agonists like SEW2871 induce the internalization and degradation of the S1P1 receptor on lymphocytes.[3] This functional antagonism prevents lymphocytes from sensing the S1P gradient, trapping them within the lymph nodes and leading to a reduction in circulating lymphocytes (lymphopenia).[5]

Quantitative Data

As direct quantitative data for this compound is unavailable, the following table summarizes key parameters for the related selective S1P1 agonist, SEW2871.

| Parameter | Value | Receptor/Pathway | Cell Line/System | Reference |

| EC50 | 13.8 nM | S1P1 | CHO cells | [3] |

| EC50 (GTPγS) | 13 ± 8.58 nM | hS1P1 | - | [6] |

Experimental Protocols

GTPγS Binding Assay for G-Protein Coupling

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Methodology:

-

Prepare cell membranes from cells overexpressing the S1P1 receptor.

-

Incubate the membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

Following incubation, separate the membrane-bound [³⁵S]GTPγS from the free form by filtration.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the specific binding against the logarithm of the agonist concentration to determine EC50 values.[7][8]

Western Blot for Akt and ERK Phosphorylation

This technique is used to detect the phosphorylated (activated) forms of Akt and ERK.

Methodology:

-

Culture cells and serum-starve overnight to reduce basal phosphorylation.

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473) and phospho-ERK (Thr202/Tyr204).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total Akt and total ERK to normalize for protein loading.[9][10]

Lymphocyte Migration (Transwell) Assay

This assay assesses the effect of this compound on the migration of lymphocytes towards an S1P gradient.

Methodology:

-

Isolate lymphocytes from whole blood.

-

Place a Transwell insert with a porous membrane into a well of a culture plate.

-

Add media containing S1P to the lower chamber.

-

Pre-incubate lymphocytes with different concentrations of this compound.

-

Add the treated lymphocytes to the upper chamber of the Transwell insert.

-

Incubate for a few hours to allow for migration.

-

Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.[11]

Conclusion

This compound, as a presumed selective S1P1 receptor agonist, is expected to activate a well-defined set of downstream signaling pathways, primarily through Gαi coupling. The activation of the PI3K/Akt and MAPK/ERK pathways are central to its cellular effects, which include the regulation of cell survival, proliferation, and, most notably, the modulation of lymphocyte trafficking. The experimental protocols outlined in this guide provide a framework for the investigation and characterization of the specific effects of this compound and other S1P1 agonists. Further research is required to establish the precise quantitative pharmacological profile of this compound.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-phosphate receptor type-1 agonism impairs blood dendritic cell chemotaxis and skin dendritic cell migration to lymph nodes under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scripps.edu [scripps.edu]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

The Biological Function of SEW06622 as a Sphingosine-1-Phosphate Receptor 1 Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEW06622, also known as SEW2871, is a potent and selective synthetic agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). As a G protein-coupled receptor (GPCR), S1P1 plays a pivotal role in regulating lymphocyte trafficking, endothelial barrier function, and cellular migration. This compound mimics the endogenous ligand, sphingosine-1-phosphate (S1P), by binding to and activating S1P1, thereby initiating a cascade of downstream signaling events. This technical guide provides an in-depth overview of the biological function of this compound, including its pharmacological properties, mechanism of action, and effects in various in vitro and in vivo experimental models. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the S1P1 pathway.

Introduction to this compound and S1P1

Sphingosine-1-phosphate (S1P) is a bioactive lysophospholipid that exerts its effects by binding to a family of five G protein-coupled receptors, S1P1-5. Among these, S1P1 is extensively studied for its critical role in the immune and vascular systems. The discovery of selective S1P1 agonists, such as this compound, has been instrumental in elucidating the specific functions of this receptor subtype. This compound is a small molecule that offers high selectivity for S1P1, making it a valuable tool for investigating S1P1-mediated biological processes without the confounding effects of activating other S1P receptor subtypes.

Pharmacological Profile of this compound

Quantitative data for this compound's binding affinity and potency at S1P1 are summarized in the table below. This data highlights the compound's high affinity and selectivity for the human S1P1 receptor.

| Parameter | Value | Species | Assay | Reference |

| EC50 | 13 nM | Human | GTPγS Binding Assay | [1] |

| EC50 | 13.8 nM | Human | Not Specified | [2][3] |

| EC50 | 20.7 nM | Murine | GTPγS Binding Assay | [1] |

| Selectivity | No activity at S1P2, S1P3, S1P4, or S1P5 at concentrations up to 10 µM | Human | Not Specified | [1][4] |

| In Vivo Efficacy (Oral ED50) | 5.5 mg/kg (for lymphopenia) | Mouse | Not Specified | [1] |

Mechanism of Action and Downstream Signaling

Upon binding to S1P1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gi/o family. This initiates a cascade of intracellular signaling events that mediate the diverse biological effects of S1P1 activation.

G Protein-Coupling and Second Messengers

Activation of Gi/o by S1P1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also activate other downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

Key Signaling Pathways

The primary signaling pathways activated by this compound through S1P1 include the PI3K/Akt and Ras/ERK pathways.

-

PI3K/Akt Pathway: The activation of PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and migration.

-

Ras/ERK Pathway: S1P1 activation can also lead to the activation of the Ras-Raf-MEK-ERK cascade (also known as the MAPK pathway), which is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival.[2]

Biological Functions and In Vivo Effects

The primary and most well-characterized in vivo effect of this compound is the induction of lymphopenia, a reduction in the number of circulating lymphocytes in the peripheral blood.

Lymphocyte Trafficking

S1P1 is highly expressed on lymphocytes and is essential for their egress from secondary lymphoid organs, such as lymph nodes and the thymus, into the lymphatic and blood circulation. The S1P gradient, which is low in lymphoid tissues and high in the blood and lymph, acts as a chemoattractant guiding lymphocytes out of the tissues.

This compound, by activating S1P1 on lymphocytes, is thought to induce receptor internalization and desensitization. This renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the secondary lymphoid organs. This sequestration of lymphocytes is the basis for the immunosuppressive effects of S1P1 agonists.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis (MS), an autoimmune disease characterized by inflammation and demyelination in the central nervous system (CNS). The therapeutic potential of S1P1 agonists in MS is attributed to their ability to prevent the infiltration of autoreactive lymphocytes into the CNS. Studies have shown that treatment with S1P1 agonists, including compounds with similar mechanisms to this compound, can ameliorate the clinical signs of EAE.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of this compound.

GTPγS Binding Assay

This assay measures the activation of G proteins by a GPCR agonist. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

Materials:

-

Cell membranes expressing the S1P1 receptor

-

[³⁵S]GTPγS

-

GTPγS assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA)

-

GDP

-

This compound

-

Scintillation vials and fluid

-

Filter plates and vacuum manifold

Protocol:

-

Prepare cell membranes from cells overexpressing the S1P1 receptor.

-

In a 96-well plate, add in the following order:

-

GTPγS assay buffer.

-

A range of concentrations of this compound.

-

GDP to a final concentration of 10 µM.

-

Cell membranes (5-20 µg of protein per well).

-

-

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through filter plates using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4).

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the data as counts per minute (CPM) versus the concentration of this compound to determine the EC50 value.

Akt and ERK Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated Akt and ERK as a measure of downstream signaling activation.

Materials:

-

Cells expressing the S1P1 receptor

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Starve the cells in serum-free media for 4-6 hours.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt or phospho-ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies against total Akt or total ERK for normalization.

Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6 Mice

This protocol describes the induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[6][7][8][9][10]

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

Sterile PBS

-

Syringes and needles

Protocol:

-

On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing MOG35-55 (100-200 µg) in CFA.

-

On day 0 and day 2, administer pertussis toxin (100-200 ng) intraperitoneally.

-

Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

-

Score the clinical signs of EAE using a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

-

This compound or vehicle control can be administered daily starting from a few days before or after immunization, depending on the study design (prophylactic or therapeutic).

Conclusion

This compound is a valuable pharmacological tool for investigating the biological functions of the S1P1 receptor. Its high potency and selectivity have enabled a detailed understanding of S1P1-mediated signaling pathways and their roles in lymphocyte trafficking and autoimmune diseases. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting the S1P1 receptor with agonists like this compound. As research in this field progresses, a deeper understanding of the intricate mechanisms of S1P1 signaling will undoubtedly pave the way for the development of novel therapies for a range of immunological and inflammatory disorders.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. SEW 2871, S1P1 agonist (CAS 256414-75-2) | Abcam [abcam.com]

- 5. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 8. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]

The Selective S1P1 Receptor Agonist SEW2871: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SEW2871, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Given the initial query for "SEW06622" yielded no specific results in immunological research, this document focuses on the well-characterized compound SEW2871, a likely intended subject of interest due to its significant role in immunology. This guide will delve into its mechanism of action, key quantitative data, and detailed experimental protocols relevant to its application in immunology and drug development.

Introduction to SEW2871 and S1P1 Receptor Agonism

SEW2871 is a small molecule agonist that selectively targets the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for regulating lymphocyte trafficking. The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, is dependent on a gradient of sphingosine-1-phosphate (S1P). By binding to the S1P1 receptor on lymphocytes, S1P guides their exit into the circulation.

S1P1 receptor agonists, like SEW2871, mimic the action of endogenous S1P, leading to the internalization and functional antagonism of the S1P1 receptor. This process effectively traps lymphocytes within the lymphoid organs, resulting in a peripheral lymphopenia. This mechanism of action is the basis for the therapeutic effects of S1P1 receptor modulators in autoimmune diseases, where reducing the number of circulating autoreactive lymphocytes can ameliorate inflammation and tissue damage.

Quantitative Data: In Vitro and In Vivo Activity of S1P1 Agonists

The following tables summarize key quantitative data for SEW2871 and other relevant S1P1 receptor agonists, providing a comparative overview of their potency and effects.

Table 1: In Vitro Potency and Selectivity of S1P1 Receptor Agonists

| Compound | Target Receptor | Assay Type | EC50 (nM) | Ki (nM) | Selectivity Notes |

| SEW2871 | Human S1P1 | GTPγS Binding | 13 ± 8.58[1] | 18[2] | Selective for S1P1; no significant activity at S1P2, S1P3, S1P4, or S1P5 at concentrations up to 10 µM. |

| Mouse S1P1 | GTPγS Binding | 20.7[1] | - | ||

| FTY720-P (Fingolimod-phosphate) | Human S1P1 | - | - | - | Non-selective agonist for S1P1, S1P3, S1P4, and S1P5. |

| CYM-5442 | Human S1P1 | CRE-β-lactamase | ~3.4 (pEC50=8.47)[3] | - | Highly selective for S1P1. |

Table 2: In Vivo Effects of SEW2871 on Lymphocyte Counts in Mice

| Administration Route | Dose (mg/kg) | Vehicle | Time Point | Effect on Blood Lymphocytes | Reference |

| Gavage | 1.25 - 30 | Tween 20-DMSO | 5 hours | Dose-dependent reduction | [4] |

| Gavage | 20 | Not specified | Up to 42 hours | Peak lymphopenia maintained for 12 hours | [4][5] |

| Intraperitoneal (i.p.) | 10 | Not specified | - | Induction of full lymphopenia | [6] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in S1P1 receptor signaling and the experimental procedures to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize S1P1 receptor agonists like SEW2871.

In Vitro S1P1 Receptor Redistribution Assay

This assay monitors the agonist-induced internalization of the S1P1 receptor.

Materials:

-

Recombinant CHO-K1 cells stably expressing S1P1-EGFP fusion protein.

-

Cell Culture Medium: Ham's F12, 10% FBS, 1% Penicillin-Streptomycin, G418, Zeocin.

-

Plate Seeding Medium: Ham's F12, 1% FBS, 1% Penicillin-Streptomycin, G418, Zeocin.

-

Assay Buffer: Ham's F12, 0.1% Fatty-acid free BSA, 10 mM HEPES.

-

SEW2871 stock solution (in DMSO).

-

Fixing Solution: 10% neutral-buffered formalin.

-

Hoechst Staining Solution (1 µM).

-

96-well tissue culture plates.

Protocol:

-

Cell Plating:

-

Assay Procedure:

-

Gently wash cells once with 100 µL of pre-warmed Assay Buffer.

-

Add 100 µL of Assay Buffer to each well and incubate for 2 hours at 37°C.[8]

-

Prepare serial dilutions of SEW2871 in Assay Buffer at 2x the final desired concentration.

-

Add 100 µL of the 2x compound dilutions to the appropriate wells.

-

Incubate for 1 hour at 37°C, 5% CO2.[8]

-

-

Cell Fixing and Staining:

-

Imaging and Analysis:

-

Image the plate using a high-content imaging system.

-

Quantify the internalization of the S1P1-EGFP signal from the plasma membrane to intracellular vesicles.

-

Calculate the EC50 value from the dose-response curve.

-

In Vitro GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P1 receptor.

Materials:

-

Membrane preparations from cells overexpressing the S1P1 receptor.

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, 0.1% BSA.

-

[35S]GTPγS (specific activity ~1250 Ci/mmol).

-

SEW2871 stock solution (in DMSO).

-

Non-specific binding control: unlabeled GTPγS (10 µM).

-

Scintillation cocktail and microplates (e.g., SPA beads or filter plates).

Protocol:

-

Assay Setup:

-

Prepare serial dilutions of SEW2871 in Assay Buffer.

-

In a 96-well plate, add 50 µL of Assay Buffer, 25 µL of diluted SEW2871 (or vehicle/unlabeled GTPγS), and 25 µL of S1P1 receptor membrane preparation (5-20 µg protein).

-

-

Reaction Initiation and Incubation:

-

Initiate the binding reaction by adding 25 µL of [35S]GTPγS (final concentration ~0.1-0.5 nM).

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[9]

-

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through GF/B filter plates. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

-

SPA Method: Add SPA beads and incubate to allow the membranes to bind.[9]

-

Dry the filter plates or allow the SPA beads to settle.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all measurements.

-

Plot the specific binding as a function of SEW2871 concentration and determine the EC50 and Emax values.

-

In Vivo Lymphopenia Assay in Mice

This assay evaluates the in vivo efficacy of SEW2871 by measuring its effect on peripheral blood lymphocyte counts.

Materials:

-

C57BL/6 mice (or other appropriate strain).

-

SEW2871.

-

Vehicle for administration (e.g., Tween 20/DMSO in saline or water).[4]

-

Anticoagulant (e.g., EDTA).

-

Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-B220).

-

Red blood cell lysis buffer.

-

Flow cytometer.

Protocol:

-

Compound Administration:

-

Prepare a dosing solution of SEW2871 in the chosen vehicle.

-

Administer SEW2871 to mice via the desired route (e.g., oral gavage or intraperitoneal injection) at doses ranging from 1 to 30 mg/kg.[4]

-

Include a vehicle control group.

-

-

Blood Collection:

-

At specified time points (e.g., 5, 12, 24, 48 hours) post-administration, collect blood samples from the mice into tubes containing an anticoagulant.[4]

-

-

Sample Processing and Staining:

-

Lyse red blood cells using a lysis buffer.

-

Wash the remaining leukocytes with FACS buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with a cocktail of fluorescently labeled antibodies to identify T cell and B cell populations.

-

-

Flow Cytometry and Data Analysis:

-

Acquire the stained samples on a flow cytometer.

-

Gate on lymphocyte populations based on forward and side scatter, and then identify specific subsets using the fluorescent markers (e.g., CD4+ T cells, CD8+ T cells, B220+ B cells).[11]

-

Determine the absolute number of each lymphocyte subset per volume of blood.

-

Compare the lymphocyte counts between the SEW2871-treated and vehicle-treated groups to calculate the percent reduction in lymphocytes.

-

Conclusion

SEW2871 serves as a valuable research tool for investigating the role of S1P1 receptor signaling in the immune system. Its high selectivity and in vivo activity make it a powerful compound for studying lymphocyte trafficking and for the preclinical evaluation of S1P1-targeted immunomodulatory therapies. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the multifaceted effects of SEW2871 and other S1P1 agonists in various immunological contexts. As research in this area continues, a deeper understanding of the nuances of S1P1 receptor modulation will undoubtedly pave the way for the development of more refined and effective treatments for autoimmune and inflammatory diseases.

References

- 1. scripps.edu [scripps.edu]

- 2. researchgate.net [researchgate.net]

- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice [frontiersin.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. A Flow Cytometry-Based Examination of the Mouse White Blood Cell Differential in the Context of Age and Sex - PMC [pmc.ncbi.nlm.nih.gov]

SEW06622 and its Role in Lymphocyte Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of the selective sphingosine-1-phosphate receptor 1 (S1P₁) agonist, SEW06622, and its close analog, SEW2871, in the regulation of lymphocyte trafficking. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Concept: S1P₁ Receptor Agonism and Lymphocyte Sequestration

Sphingosine-1-phosphate (S1P) is a bioactive lipid that plays a crucial role in regulating the movement of lymphocytes from secondary lymphoid organs (SLOs), such as lymph nodes and Peyer's patches, into the lymphatic circulation. This process, known as lymphocyte egress, is essential for immune surveillance. The egress is mediated by the interaction of S1P with its receptor, S1P₁, which is expressed on the surface of lymphocytes. A concentration gradient of S1P, with low levels in the SLOs and high levels in the lymph and blood, acts as a chemoattractant, guiding lymphocytes out of the lymphoid tissues.

Selective S1P₁ receptor agonists, such as this compound and SEW2871, are small molecules that mimic the action of S1P at the S1P₁ receptor. By binding to and activating S1P₁, these agonists disrupt the normal process of lymphocyte egress, leading to the sequestration of lymphocytes within the SLOs. This results in a dose-dependent reduction of circulating lymphocytes in the peripheral blood, a phenomenon known as lymphopenia. This mechanism of action is of significant interest for the development of immunosuppressive drugs for autoimmune diseases and organ transplantation.

Two primary hypotheses have been proposed to explain the mechanism of lymphocyte sequestration by S1P₁ agonists:

-

Functional Antagonism: This hypothesis suggests that continuous activation of S1P₁ on lymphocytes by an agonist leads to the internalization and degradation of the receptor. This renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the SLOs.

-

Endothelial Barrier Modulation: This alternative hypothesis posits that S1P₁ agonists primarily act on S1P₁ receptors expressed on endothelial cells lining the lymphatic sinuses within the SLOs. Activation of these receptors is thought to tighten the endothelial barrier, physically preventing the lymphocytes from passing through and entering the lymphatic circulation.

Current evidence suggests that the primary mechanism of action for selective S1P₁ agonists like SEW2871 involves the modulation of the endothelial barrier.

Quantitative Data

The following tables summarize the quantitative data on the effects of the selective S1P₁ agonist SEW2871, a close analog of this compound, on lymphocyte trafficking and S1P₁ receptor activation.

| Parameter | Value | Species | Reference |

| EC₅₀ for S1P₁ Receptor Activation | 13.8 nM | Human | [1] |

| 10-20 nM | Mouse | [2] | |

| EC₅₀ for S1P₁ Receptor Activation (GTPγS assay) | 13 ± 8.58 nM | Human |

Table 1: In Vitro S1P₁ Receptor Activation by SEW2871. This table shows the half-maximal effective concentration (EC₅₀) of SEW2871 required to activate the S1P₁ receptor in different in vitro assays.

| Dose (mg/kg, oral) | Plasma Concentration (µM) at 5h | Peripheral Blood Lymphocyte Count (% of control) at 5h |

| 1.25 | ~0.5 | ~60% |

| 2.5 | ~1.0 | ~40% |

| 5 | ~2.0 | ~25% |

| 10 | ~4.0 | ~15% |

| 20 | ~8.0 | ~10% |

| 30 | ~12.0 | ~10% |

Table 2: Dose-Dependent Effect of SEW2871 on Peripheral Blood Lymphocyte Counts in Mice. This table illustrates the relationship between the oral dose of SEW2871, the resulting plasma concentration, and the reduction in circulating lymphocytes five hours after administration. Data are adapted from Sanna et al., 2004.[3]

| Time after 20 mg/kg Oral Dose | Plasma SEW2871 Concentration (µM) | Peripheral Blood Lymphocyte Count (cells/µL) |

| 0 h | 0 | ~8000 |

| 2 h | ~5 | ~2000 |

| 5 h | ~8 | ~1000 |

| 8 h | ~7 | ~1000 |

| 12 h | ~5 | ~1500 |

| 24 h | ~1 | ~4000 |

| 42 h | <0.5 | ~6000 |

Table 3: Pharmacokinetics and Pharmacodynamics of a Single Oral Dose of SEW2871 in Mice. This table shows the time course of SEW2871 plasma concentration and its effect on peripheral blood lymphocyte counts following a single 20 mg/kg oral dose. Data are adapted from Sanna et al., 2004.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of selective S1P₁ agonists in lymphocyte trafficking.

In Vitro S1P₁ Receptor Activation Assay (GTPγS Binding Assay)

This assay measures the ability of a compound to activate the S1P₁ receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the receptor.

Protocol:

-

Membrane Preparation: Membranes from cells overexpressing the human S1P₁ receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: The assay is performed in a buffer containing HEPES, NaCl, MgCl₂, GDP, and saponin.

-

Reaction Mixture: The reaction mixture includes the cell membranes, [³⁵S]GTPγS, and varying concentrations of the test compound (e.g., SEW2871).

-

Incubation: The mixture is incubated at 30°C for 30 minutes.

-

Termination and Filtration: The reaction is stopped by the addition of cold buffer and rapid filtration through a glass fiber filter to separate bound from unbound [³⁵S]GTPγS.

-

Quantification: The amount of bound [³⁵S]GTPγS on the filters is determined by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the EC₅₀ value.

In Vivo Lymphocyte Sequestration Assay in Mice

This assay quantifies the reduction in peripheral blood lymphocyte counts following the administration of an S1P₁ agonist.

Protocol:

-

Animal Model: Male C57BL/6 mice are typically used.

-

Compound Administration: The test compound (e.g., SEW2871) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage at various doses.

-

Blood Collection: At specified time points after administration, blood samples are collected from the retro-orbital sinus or by cardiac puncture into EDTA-containing tubes.

-

Lymphocyte Counting: The total white blood cell count and the percentage of lymphocytes are determined using an automated hematology analyzer. The absolute lymphocyte count is then calculated.

-

Data Analysis: The lymphocyte counts in the treated groups are compared to those in the vehicle-treated control group to determine the percentage of lymphocyte reduction. Dose-response curves and time-course analyses are performed.

Two-Photon Intravital Microscopy of Lymphocyte Trafficking in Lymph Nodes

This advanced imaging technique allows for the real-time visualization of lymphocyte migration within the lymph nodes of a living animal.

Protocol:

-

Cell Labeling: Lymphocytes (e.g., T cells) from a donor mouse are labeled with a fluorescent dye such as CFSE or adoptively transferred from a fluorescent reporter mouse strain.

-

Animal Preparation: A recipient mouse is anesthetized, and a peripheral lymph node (e.g., the popliteal lymph node) is surgically exposed for imaging. The mouse is maintained at a physiological temperature on a heated stage.

-

Imaging Setup: A two-photon microscope equipped with a Ti:sapphire laser is used to excite the fluorescently labeled lymphocytes deep within the lymph node tissue.

-

Compound Administration: The S1P₁ agonist (e.g., SEW2871) is administered intravenously or topically to the exposed lymph node.

-

Image Acquisition: Time-lapse image stacks are acquired to track the movement of individual lymphocytes in three dimensions over time.

-

Data Analysis: The motility parameters of the lymphocytes, such as velocity, displacement, and confinement ratio, are analyzed using specialized software before and after the administration of the compound. This allows for the direct observation of the "log-jamming" effect at the lymphatic sinuses.[2]

In Vitro Endothelial Barrier Function Assay (Transendothelial Electrical Resistance - TEER)

This assay measures the integrity of an endothelial cell monolayer by quantifying its electrical resistance. An increase in TEER indicates a tightening of the endothelial barrier.

Protocol:

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence on a porous membrane insert in a multi-well plate.

-

TEER Measurement: An epithelial volt-ohm meter is used to measure the electrical resistance across the endothelial monolayer.

-

Compound Treatment: The S1P₁ agonist (e.g., SEW2871) is added to the culture medium at various concentrations.

-

Time-Course Analysis: TEER is measured at multiple time points after the addition of the compound to assess the dynamics of barrier enhancement.

-

Data Analysis: The change in TEER over time is calculated and compared to a vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: S1P₁ Receptor Signaling Pathway in Lymphocyte Egress.

Caption: Experimental Workflow for Investigating Lymphocyte Sequestration.

References

The S1P1 Receptor Agonist SEW2871: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disambiguation Note: Initial searches for "SEW06622" did not yield specific results. Based on the available scientific literature, it is highly probable that the intended compound of interest is the structurally related and well-documented S1P1 receptor agonist, SEW2871 . This guide will focus on the known therapeutic applications and pharmacological profile of SEW2871.

Executive Summary

SEW2871 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking and immune modulation. As a cell-permeable and orally active compound, SEW2871 has demonstrated significant therapeutic potential in a range of preclinical models of autoimmune and inflammatory diseases. By functionally antagonizing the S1P1 receptor, SEW2871 sequesters lymphocytes in secondary lymphoid organs, thereby reducing the infiltration of pathogenic immune cells into sites of inflammation. This technical guide provides a comprehensive overview of the mechanism of action, pharmacological data, experimental protocols, and potential therapeutic applications of SEW2871.

Core Compound Profile: SEW2871

Chemical Name: 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Chemical Structure: (A chemical structure diagram would be placed here in a full whitepaper)

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₀F₆N₂OS | [1][2] |

| Molecular Weight | 440.36 g/mol | [1][2] |

| CAS Number | 256414-75-2 | [1][2] |

Mechanism of Action

SEW2871 is a highly selective agonist for the S1P1 receptor.[1][2] Upon binding, it activates the receptor, leading to its internalization and subsequent degradation. This process of functional antagonism effectively renders lymphocytes unresponsive to the endogenous S1P gradient that governs their egress from secondary lymphoid organs.[3] The sequestration of lymphocytes, particularly T cells, in the lymph nodes prevents their migration to inflamed tissues, thereby exerting an immunosuppressive effect.[3] The signaling cascade initiated by SEW2871 binding to S1P1 involves the activation of downstream pathways such as ERK, Akt, and Rac.[1]

S1P1 Receptor Signaling Pathway

Caption: S1P1 Receptor Signaling Cascade Activated by SEW2871.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of SEW2871.

Table 1: In Vitro Activity of SEW2871

| Parameter | Species | Value | Assay Type | Reference |

| EC₅₀ | Human | 13.8 nM | GTPγS Binding | [1] |

| EC₅₀ | Murine | 20.7 nM | GTPγS Binding | [4] |

| Kᵢ | Human | 18 nM | Radioligand Binding | [5] |

| Selectivity | Human | No activity at S1P₂, S1P₃, S1P₄, S1P₅ up to 10 µM | GTPγS Binding | [1][2] |

Table 2: In Vivo Pharmacokinetics of SEW2871 in Mice

| Parameter | Dose | Route | Value | Reference |

| Cₘₐₓ | 10 mg/kg | Oral (gavage) | 2.0 µg/mL | [6] |

| Tₘₐₓ | 10 mg/kg | Oral (gavage) | 6 hours | [6] |

| t₁/₂ | 10 mg/kg | Oral (gavage) | 7.1 hours | [6] |

| ED₅₀ (Lymphopenia) | - | Oral (gavage) | 5.5 mg/kg | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for SEW2871.

In Vitro GTPγS Binding Assay

Objective: To determine the agonist activity and potency (EC₅₀) of SEW2871 at S1P receptors.

Methodology:

-

Membrane Preparation: CHO-K1 cells overexpressing human or murine S1P receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Assay Buffer: The assay is typically performed in a buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 0.1% fatty acid-free BSA, pH 7.5.

-

Reaction Mixture: Membranes are incubated with varying concentrations of SEW2871, 10 µM GDP, and 0.1 nM [³⁵S]GTPγS in the assay buffer.

-

Incubation: The reaction is incubated at 30°C for 30-60 minutes.

-

Termination and Measurement: The reaction is terminated by rapid filtration through a glass fiber filter plate. The radioactivity retained on the filter, representing [³⁵S]GTPγS bound to the G protein, is measured using a scintillation counter.

-

Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ value.

In Vivo Lymphopenia Assay in Mice

Objective: To assess the in vivo efficacy of SEW2871 in inducing lymphocyte sequestration.

Methodology:

-

Animal Model: C57BL/6 mice are commonly used.

-

Compound Administration: SEW2871 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at various doses.

-

Blood Collection: At specified time points post-administration (e.g., 5 hours for peak effect), blood samples are collected from the retro-orbital sinus or tail vein into EDTA-coated tubes.

-

Lymphocyte Counting: Total and differential leukocyte counts are determined using an automated hematology analyzer.

-

Data Analysis: The percentage reduction in peripheral blood lymphocyte counts compared to vehicle-treated control animals is calculated to determine the extent of lymphopenia.

Experimental Workflow Visualization

Caption: A Representative Preclinical Development Workflow for SEW2871.

Potential Therapeutic Applications

The immunomodulatory properties of SEW2871 have been investigated in a variety of preclinical disease models.

Autoimmune Diseases

-

Experimental Colitis: In a mouse model of Crohn's disease (IL-10 deficient mice), oral administration of SEW2871 (20 mg/kg/day for 2 weeks) ameliorated established colitis.[3] The therapeutic effect was associated with a reduction in peripheral CD4+ T cells, decreased homing of T cells to the colon, and suppression of Th1 and Th17 cytokines.[3]

-

Multiple Sclerosis: While direct studies on SEW2871 in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, are limited in the provided search results, its mechanism of action is analogous to the approved MS drug fingolimod (FTY720). SEW2871 has been shown to inhibit human Th17 cell differentiation ex vivo, a key pathogenic cell type in MS.[7][8]

Neuroinflammatory and Neurodegenerative Disorders

-

Alzheimer's Disease: In a rat model of Alzheimer's disease, SEW2871 (0.5 mg/kg, IP, daily for 2 weeks) inhibited β-amyloid-induced spatial memory impairment and hippocampal neuronal loss.[1]

-

Neuropathic Pain: SEW2871 has been used as a tool compound to investigate the role of S1P1 receptor activation in astrocytes in models of neuropathic pain.

Inflammatory Conditions

-

Acute Lung Injury: Intravenous administration of SEW2871 (0.3 mg/kg) attenuated lipopolysaccharide (LPS)-induced acute inflammatory lung injury in mice, demonstrating dose-dependent protection of the alveolar and vascular barriers.[1]

-

Sepsis: In a rat model of polymicrobial sepsis, SEW2871 showed partial stabilization of TNF-α-induced endothelial barrier breakdown in vitro.[9] However, in vivo, it caused severe cardiac side effects in septic animals, suggesting that the timing of administration and the inflammatory context are critical for its therapeutic benefit.[9]

Other Potential Applications

-

Ischemia-Reperfusion Injury: SEW2871 has been shown to protect kidneys against ischemia-reperfusion injury by reducing CD4+ T cell infiltration in mice.[1] However, in a model of myocardial ischemia-reperfusion, a high dose (1 µM) of SEW2871 exacerbated reperfusion arrhythmias.[10]

-

Liver Fibrosis: SEW2871 has been shown to exert a migratory effect on human hepatic stellate cells in vitro, suggesting a potential role in liver fibrosis.[1]

Synthesis Overview

SEW2871 is a synthetic organic compound featuring a 1,2,4-oxadiazole core. The synthesis of such structures typically involves the cyclization of an N-acylamidoxime or the reaction of an amidoxime with a carboxylic acid derivative. While a detailed, step-by-step synthesis protocol for SEW2871 is not publicly available, the general approach would involve the coupling of a substituted thiophene moiety with a trifluoromethylphenyl-containing precursor to form the central oxadiazole ring.

Conclusion

SEW2871 is a valuable research tool and a promising therapeutic lead compound that selectively targets the S1P1 receptor. Its potent immunomodulatory effects, demonstrated in a variety of preclinical models, highlight its potential for the treatment of autoimmune diseases, neuroinflammatory disorders, and other inflammatory conditions. However, the observed cardiovascular side effects in a sepsis model underscore the importance of careful dose selection and consideration of the specific disease context. Further research is warranted to fully elucidate the therapeutic window and long-term safety profile of SEW2871 and to explore its potential in a broader range of clinical indications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. SEW2871 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. axonmedchem.com [axonmedchem.com]

- 5. apexbt.com [apexbt.com]

- 6. SEW 2871 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole (EVT-10944727) [evitachem.com]

- 10. researchgate.net [researchgate.net]

Modulating the Sphingosine-1-Phosphate Receptor 1 (S1P1) with SEW2871: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, SEW2871. It covers the compound's pharmacological properties, its interaction with the S1P1 signaling cascade, and detailed protocols for key experimental assessments.

Introduction to SEW2871 and the S1P1 Receptor

The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating immune cell trafficking, particularly the egress of lymphocytes from lymphoid organs.[1] The natural ligand for this receptor is sphingosine-1-phosphate (S1P), a bioactive lipid mediator found in high concentrations in blood and lymph.[1] The S1P gradient between circulatory fluids and tissues is essential for guiding lymphocytes out of lymph nodes and the thymus.[1] Modulation of the S1P1 receptor is a key therapeutic strategy for autoimmune diseases, with S1P1 agonists effectively sequestering lymphocytes in lymphoid organs, thereby preventing their infiltration into sites of inflammation.[2]

SEW2871 is a potent, selective, and orally active agonist of the S1P1 receptor.[1] It was identified through high-throughput screening and has become a valuable chemical probe for studying S1P1 signaling and function.[1] Unlike the immunomodulatory drug fingolimod (FTY720), which is a non-selective S1P receptor agonist, SEW2871's high selectivity for S1P1 minimizes off-target effects associated with other S1P receptor subtypes.[3] Structurally unrelated to S1P, SEW2871 activates the receptor without requiring phosphorylation.[1]

Properties of SEW2871

The key chemical and pharmacological properties of SEW2871 are summarized below. This data highlights its potency and selectivity as an S1P1 agonist.

| Property | Value | Reference(s) |

| Chemical Name | 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]1,2,4-oxadiazole | |

| Molecular Formula | C₂₀H₁₀F₆N₂OS | [3] |

| Molecular Weight | 440.36 g/mol | [3] |

| Receptor Target | Sphingosine-1-Phosphate Receptor 1 (S1P1) | [1][3] |

| Activity | Agonist | [1][3] |

| Potency (EC₅₀) | 13 nM / 13.8 nM | [1][3] |

| Binding Affinity (Ki) | 18 nM (human S1P1) | [4] |

| Selectivity | No activity at S1P2, S1P3, S1P4, or S1P5 receptors at concentrations up to 10 µM | [3] |

| Solubility | Soluble to 20 mM in DMSO and ethanol | [3] |

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by an agonist like SEW2871 initiates a specific intracellular signaling cascade. S1P1 couples exclusively to the Gαi subunit of heterotrimeric G-proteins. This engagement leads to the activation of several key downstream effector pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-ERK (MAPK) pathway, which are critical for cell survival and proliferation. Concurrently, S1P1 activation stimulates the small GTPase Rac, a key regulator of cell migration and cytoskeletal dynamics. This signaling cascade ultimately results in the physiological responses characteristic of S1P1 agonism, such as enhanced endothelial barrier function and lymphocyte sequestration.

Experimental Protocols

Characterizing the activity of an S1P1 agonist like SEW2871 involves a series of in vitro and in vivo assays. Below are detailed methodologies for two fundamental experiments.

Protocol: S1P1 Receptor Internalization Assay (Microscopy)

Agonist binding to S1P1 induces receptor internalization, a process that can be visualized and quantified using fluorescence microscopy. This protocol is adapted for cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-GFP).

Objective: To visually confirm and quantify the agonist-induced internalization of the S1P1 receptor from the plasma membrane into intracellular compartments.

Materials:

-

U2OS or HEK293 cells stably expressing S1P1-EGFP.[5]

-

Glass-bottom culture dishes or 96-well imaging plates.

-

Culture medium (e.g., DMEM) with 10% FBS and a selection antibiotic (e.g., G418).

-

Serum-free culture medium.

-

SEW2871 stock solution (e.g., 10 mM in DMSO).

-

Positive control: S1P (e.g., 1 mM stock).

-

4% Paraformaldehyde (PFA) in PBS for fixing.

-

Phosphate-Buffered Saline (PBS).

-

Hoechst stain for nuclear counterstaining.

-

Confocal or high-content imaging microscope.

Methodology:

-

Cell Plating: Seed S1P1-EGFP expressing cells onto glass-bottom dishes or imaging plates at a density that will result in 60-70% confluency after 24-48 hours.[6]

-

Serum Starvation: Approximately 3-4 hours before treatment, replace the culture medium with serum-free medium. This reduces baseline receptor activation.[6]

-

Compound Preparation: Prepare serial dilutions of SEW2871 in serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM). Prepare a positive control (e.g., 1 µM S1P) and a vehicle control (e.g., 0.1% DMSO).

-

Cell Treatment: Aspirate the serum-free medium and add the prepared compound solutions to the cells. Incubate for a defined period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.[6][7]

-

Fixation: After incubation, gently aspirate the treatment solution and wash the cells once with PBS. Add 4% PFA and incubate for 15-20 minutes at room temperature to fix the cells.[6][7]

-

Washing and Staining: Wash the cells three to four times with PBS to remove all PFA.[5] If desired, add a Hoechst staining solution for 10-30 minutes to visualize the nuclei, followed by a final wash with PBS.[5]

-

Imaging: Acquire images using a confocal microscope. Capture images of the EGFP signal (S1P1 receptor) and the Hoechst signal (nuclei). Ensure imaging parameters (laser power, gain) are kept constant across all conditions.

-

Analysis: Quantify receptor internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular puncta. Image analysis software can be used to define cellular regions and calculate the ratio of intracellular to membrane-bound fluorescence. A significant increase in this ratio in SEW2871-treated cells compared to vehicle control indicates agonist-induced internalization.

Protocol: In Vivo Lymphocyte Sequestration Assay

The hallmark in vivo effect of a functional S1P1 agonist is the induction of lymphopenia (a reduction of circulating lymphocytes). This is measured by counting lymphocyte populations in peripheral blood after compound administration.